Comparative Efficacy in Primary Biliary Cholangitis (PBC): Elafibranor vs. Seladelpar
A Bayesian network meta-analysis (NMA) directly comparing Elafibranor to Seladelpar, a selective PPARδ agonist, in patients with PBC and inadequate response to ursodeoxycholic acid (UDCA) revealed a significant advantage for Elafibranor. The analysis, which aligned patient-level data from the ELATIVE trial (Elafibranor) with inclusion criteria from the RESPONSE trial (Seladelpar), found that Elafibranor demonstrated significantly greater odds of achieving the primary cholestasis response composite endpoint at Week 52 [1].
| Evidence Dimension | Odds of achieving cholestasis response (ALP<1.67x ULN, ALP reduction ≥15%, TB≤ULN) at Week 52 |
|---|---|
| Target Compound Data | Elafibranor (n=161) vs. Placebo: 51% response rate [2] |
| Comparator Or Baseline | Seladelpar (n=193) vs. Placebo: 61.7% response rate [2]; Network Meta-Analysis: Median Odds Ratio (mOR) for Elafibranor vs. Seladelpar = 13.02 [95% CrI: 1.45-420.20] [1] |
| Quantified Difference | Elafibranor's odds of response were 13.02 times higher than Seladelpar's (posterior probability = 0.991). |
| Conditions | Phase 3 trial data (ELATIVE and RESPONSE) analyzed via Bayesian network meta-analysis; patients with PBC and inadequate response or intolerance to UDCA. |
Why This Matters
This statistically significant advantage in achieving the key regulatory endpoint for cholestasis directly informs second-line treatment selection and positions Elafibranor as the more effective option for inducing biochemical remission in PBC research.
- [1] Combe, E., et al. (2024). Comparative Efficacy of Elafibranor and Seladelpar in Patients With Primary Biliary Cholangitis: A Network Meta-Analysis. Value in Health, 27(12), S2. Presented at ISPOR Europe 2024, Barcelona, Spain. https://www.ispor.org/heor-resources/presentations-database/presentation/euro2024-4016/146445 View Source
- [2] PMC12595517. (2025). Figure 1. Comparison of primary endpoint achievement in major trials of obeticholic acid, elafibranor, and seladelpar for PBC treatment. https://pmc.ncbi.nlm.nih.gov/articles/PMC12595517/figure/FIG1/ View Source
